molecular formula C15H22N4O5 B7174353 Methyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate

Methyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate

Cat. No.: B7174353
M. Wt: 338.36 g/mol
InChI Key: VZLMCZICDUHSFH-UHFFFAOYSA-N
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Description

Methyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate is a complex organic compound that features a unique combination of functional groups, including a diazinane ring, an oxadiazole ring, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[3-[(3-butyl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate
  • Ethyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate
  • Methyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-thiadiazol-5-yl]propanoate

Uniqueness

Methyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[3-[(3-butan-2-yl-2,6-dioxo-1,3-diazinan-1-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5/c1-4-10(2)18-8-7-13(20)19(15(18)22)9-11-16-12(24-17-11)5-6-14(21)23-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLMCZICDUHSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(=O)N(C1=O)CC2=NOC(=N2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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